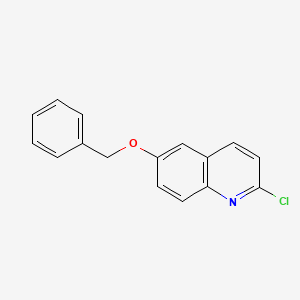
6-(Benciloxi)-2-cloroquinolina
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 6-(Benzyloxy)-2-chloroquinoline often involves multiple steps, including substitution, nitration, reduction, cyclization, and chlorination. One example is the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, which was achieved through a five-step process starting from methyl 4-hydroxy-3-methoxybenzoate, with a total yield of 29.2% (Wang et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to 6-(Benzyloxy)-2-chloroquinoline has been elucidated using various spectroscopic methods such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. For example, 3-Benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline were confirmed by these methods and their crystal structures were analyzed using X-ray diffraction (Zhou et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving similar quinoline derivatives often include nucleophilic addition reactions, as seen in the DDQ-mediated sp(3) C-H bond arylation of tetrahydroisoquinolines, which facilitates the synthesis of related products under mild conditions (Muramatsu et al., 2013).
Physical Properties Analysis
The physical properties of compounds in this category can be studied through their crystal structures and conformational analyses. Density Functional Theory (DFT) calculations often complement such studies to better understand the molecular electrostatic potential and frontier molecular orbitals, which reveal some physicochemical properties of the compounds (Zhou et al., 2022).
Aplicaciones Científicas De Investigación
Desarrollo de Cristales Líquidos
“6-(Benciloxi)-2-cloroquinolina” se ha utilizado en la síntesis de nuevos compuestos de cristales líquidos. Estos compuestos exhiben propiedades mesomórficas que son esenciales para el desarrollo de cristales líquidos. El grupo benciloxi, en particular, afecta la mesofase de los materiales de cristales líquidos, lo que lo convierte en un componente significativo en el diseño de materiales para dispositivos ópticos y sensores de temperatura/humedad .
Química Farmacéutica
En química farmacéutica, se han sintetizado derivados de “this compound” por su posible actividad antimicrobiana. Estos derivados, conocidos como chalconas, se crean mediante el acoplamiento con aldehídos aromáticos sustituidos y han mostrado promesa en la lucha contra las infecciones microbianas .
Actividad Antimicrobiana
Las propiedades antimicrobianas de los derivados de “this compound” son de gran interés. Los nuevos derivados de chalconas que contienen este compuesto se han probado por su eficacia contra diversas cepas bacterianas, mostrando potencial como agentes antibacterianos .
Actividad Antioxidante
Los derivados de chalconas de “this compound” también se han evaluado por su actividad antioxidante. Esto es crucial ya que los antioxidantes juegan un papel vital en la protección de las células contra el estrés oxidativo y son importantes en el tratamiento de diversas enfermedades .
Investigación de la Tuberculosis
La investigación sobre derivados de cromano, que incluyen “this compound”, ha llevado al descubrimiento de inhibidores de la salicilato sintasa de M. tuberculosis. Este es un paso significativo en la lucha contra la tuberculosis, ya que estos inhibidores pueden conducir potencialmente al desarrollo de nuevos tratamientos para esta enfermedad infecciosa .
Química Computacional
La influencia del compuesto en las propiedades mesomórficas de los materiales de cristales líquidos se ha caracterizado mediante métodos computacionales como la Teoría del Funcional de la Densidad (DFT). Estos estudios ayudan a comprender el autoensamblaje molecular y la estabilidad de las mesofases, que son cruciales para el diseño de nuevos materiales con las propiedades deseadas .
Mecanismo De Acción
Target of Action
Similar compounds such as o6- ®-roscovitine have been found to interact with pyridoxal kinase
Mode of Action
For instance, some quinoline derivatives are known to inhibit protein synthesis by binding to the bacterial ribosome .
Biochemical Pathways
Quinoline derivatives are known to interfere with various biochemical pathways, including those involved in protein synthesis
Pharmacokinetics
A study on a similar compound, 2,4-diamino-6-benzyloxy-5-nitrosopyrimidine, reported a mean plasma half-life of 38 minutes, indicating rapid elimination
Result of Action
Based on the known effects of similar compounds, it may inhibit protein synthesis, leading to cellular dysfunction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets.
Análisis Bioquímico
Biochemical Properties
6-(Benzyloxy)-2-chloroquinoline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between 6-(Benzyloxy)-2-chloroquinoline and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific isoform and the context of the reaction . Additionally, 6-(Benzyloxy)-2-chloroquinoline has been found to bind to certain proteins, such as albumin, which can affect its distribution and bioavailability in biological systems .
Cellular Effects
The effects of 6-(Benzyloxy)-2-chloroquinoline on cellular processes are diverse and depend on the cell type and the concentration of the compound. In cancer cells, 6-(Benzyloxy)-2-chloroquinoline has been observed to induce apoptosis by disrupting mitochondrial function and activating caspase pathways . This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . Furthermore, 6-(Benzyloxy)-2-chloroquinoline can modulate gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, 6-(Benzyloxy)-2-chloroquinoline exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. For instance, 6-(Benzyloxy)-2-chloroquinoline can inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair, by stabilizing the enzyme-DNA complex and preventing the re-ligation of DNA strands . Additionally, this compound can activate or inhibit signaling pathways by binding to receptors or interacting with intracellular signaling molecules . These interactions can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function and viability.
Temporal Effects in Laboratory Settings
The effects of 6-(Benzyloxy)-2-chloroquinoline can change over time in laboratory settings, depending on factors such as stability, degradation, and exposure duration. In vitro studies have shown that 6-(Benzyloxy)-2-chloroquinoline is relatively stable under physiological conditions, with minimal degradation over extended periods . Prolonged exposure to the compound can lead to cumulative effects on cellular function, such as increased oxidative stress and mitochondrial dysfunction . In vivo studies have demonstrated that the long-term administration of 6-(Benzyloxy)-2-chloroquinoline can result in persistent alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 6-(Benzyloxy)-2-chloroquinoline in animal models vary with different dosages. At low doses, the compound has been shown to exhibit minimal toxicity and can effectively modulate specific biochemical pathways . At higher doses, 6-(Benzyloxy)-2-chloroquinoline can induce toxic effects, such as hepatotoxicity and nephrotoxicity, due to the accumulation of the compound in these organs . Threshold effects have also been observed, where a certain concentration of the compound is required to elicit a significant biological response .
Metabolic Pathways
6-(Benzyloxy)-2-chloroquinoline is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . The metabolism of 6-(Benzyloxy)-2-chloroquinoline can lead to the formation of reactive intermediates, which can further interact with cellular macromolecules and affect metabolic flux . Additionally, this compound can influence the levels of specific metabolites by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of 6-(Benzyloxy)-2-chloroquinoline within cells and tissues are mediated by various transporters and binding proteins. For example, the compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in the efflux of xenobiotics . Additionally, 6-(Benzyloxy)-2-chloroquinoline can bind to plasma proteins such as albumin, which affects its distribution and bioavailability in the body . The localization and accumulation of the compound in specific tissues can influence its biological activity and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 6-(Benzyloxy)-2-chloroquinoline is an important factor in determining its activity and function. This compound has been found to localize in various cellular compartments, such as the mitochondria, nucleus, and endoplasmic reticulum . The targeting of 6-(Benzyloxy)-2-chloroquinoline to specific organelles can be mediated by post-translational modifications or the presence of targeting signals . The subcellular localization of the compound can affect its interactions with biomolecules and its overall biological activity .
Propiedades
IUPAC Name |
2-chloro-6-phenylmethoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-16-9-6-13-10-14(7-8-15(13)18-16)19-11-12-4-2-1-3-5-12/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCJPIBUDBOUQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459182 | |
| Record name | 6-(benzyloxy)-2-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
623144-17-2 | |
| Record name | 6-(benzyloxy)-2-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Z)-5-[(3aS,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B1244744.png)




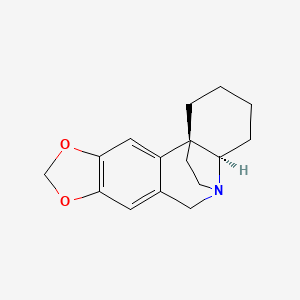
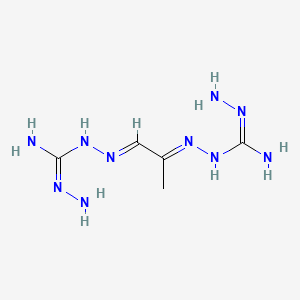

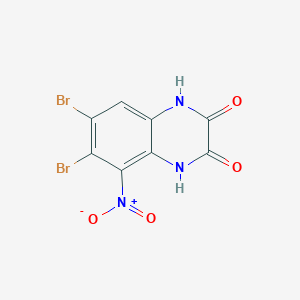
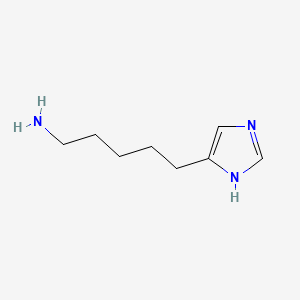
![5-bromo-3,8,9-trihydroxy-4'-methoxy-2-methyl-3-propan-2-ylspiro[2H-anthracene-4,5'-furan]-1,2'-dione](/img/structure/B1244763.png)

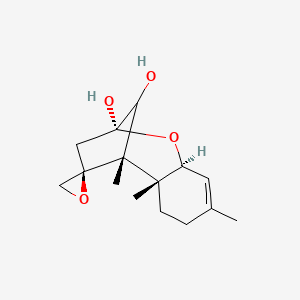
![(2S)-N-[(2R)-1-(2,3-dihydro-1H-inden-1-ylamino)-4-methyl-1-oxopentan-2-yl]-2-[[2-(6-methoxy-3-oxo-1,2-dihydroinden-1-yl)acetyl]amino]-4-methylpentanamide](/img/structure/B1244766.png)